3-Hydroxy-3-methyl-4-phenylbutan-2-one

Description

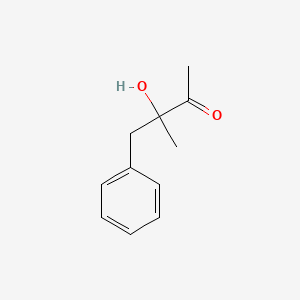

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-methyl-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRMAAJDFACPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536152 | |

| Record name | 3-Hydroxy-3-methyl-4-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54123-76-1 | |

| Record name | 3-Hydroxy-3-methyl-4-phenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54123-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3-methyl-4-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-3-methyl-4-phenylbutan-2-one

Introduction

3-Hydroxy-3-methyl-4-phenylbutan-2-one is a tertiary alpha-hydroxy ketone.[1] This class of compounds is of significant interest in organic synthesis and medicinal chemistry due to the versatile reactivity of the vicinal hydroxyl and carbonyl functional groups. The presence of a chiral center at the tertiary carbon bearing the hydroxyl group also makes it a valuable target in stereoselective synthesis. This guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of 3-Hydroxy-3-methyl-4-phenylbutan-2-one, designed for researchers, scientists, and professionals in drug development. Given the limited availability of direct experimental data for this specific molecule, this guide integrates predicted data with established principles of organic chemistry to offer a robust technical resource.

Physicochemical Properties

Precise experimental data for 3-Hydroxy-3-methyl-4-phenylbutan-2-one is not extensively reported in the literature. However, computational models provide valuable predictions for its core physicochemical properties. These predicted values are summarized in the table below and are sourced from reputable chemical databases.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| XLogP3 | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Polar Surface Area | 37.3 Ų | PubChem[1] |

| pKa (Strongest Acidic) | 13.33 | Human Metabolome Database[2] |

| pKa (Strongest Basic) | -3.5 | Human Metabolome Database[2] |

Note: These values are computationally derived and should be used as estimations pending experimental verification.

Synthesis of 3-Hydroxy-3-methyl-4-phenylbutan-2-one

The synthesis of tertiary α-hydroxy ketones like 3-Hydroxy-3-methyl-4-phenylbutan-2-one can be approached through several established synthetic strategies. Two plausible and illustrative methods are detailed below.

Grignard Reaction with an α-Diketone

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. In this case, the addition of a benzylmagnesium halide to the electrophilic carbonyl carbon of 2,3-butanedione (diacetyl) would yield the target molecule.

Experimental Protocol: Grignard Synthesis

-

Preparation of Benzylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.2 eq). The flask is charged with anhydrous diethyl ether or THF. A solution of benzyl chloride (1.0 eq) in anhydrous ether is added dropwise to initiate the Grignard reagent formation. The reaction is typically initiated with a small crystal of iodine or by sonication.[3]

-

Grignard Reaction: The freshly prepared benzylmagnesium chloride solution is cooled to 0 °C. A solution of 2,3-butanedione (1.0 eq) in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 3-Hydroxy-3-methyl-4-phenylbutan-2-one.

Caption: Grignard reaction pathway for the synthesis of the target compound.

α-Hydroxylation of a Ketone

Another viable approach is the direct α-hydroxylation of a ketone precursor, 3-methyl-4-phenylbutan-2-one. This can be achieved using various oxidizing agents, often involving the formation of an enolate intermediate.

Experimental Protocol: α-Hydroxylation

-

Enolate Formation: To a solution of 3-methyl-4-phenylbutan-2-one (1.0 eq) in an anhydrous aprotic solvent such as THF at -78 °C under a nitrogen atmosphere, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq) is added dropwise. The mixture is stirred at this temperature for 1-2 hours to ensure complete enolate formation.

-

Oxidation: A solution of an electrophilic oxygen source, such as a (camphorsulfonyl)oxaziridine (1.2 eq), in THF is then added to the enolate solution at -78 °C.[4] The reaction is stirred for several hours while being allowed to warm slowly to room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash column chromatography to yield 3-Hydroxy-3-methyl-4-phenylbutan-2-one.

Caption: α-Hydroxylation pathway for the synthesis of the target compound.

Spectroscopic Properties (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, corresponding to the phenyl group.

-

Methylene Protons (-CH₂-): A pair of diastereotopic protons adjacent to the phenyl group and the quaternary carbon, likely appearing as two distinct signals or a complex multiplet around δ 2.8-3.2 ppm, integrating to 2 protons.

-

Acetyl Protons (-COCH₃): A sharp singlet around δ 2.1-2.3 ppm, integrating to 3 protons.

-

Methyl Protons (-C(OH)CH₃): A singlet around δ 1.2-1.4 ppm, integrating to 3 protons.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically appearing between δ 2.0-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the downfield region, expected around δ 210-215 ppm.

-

Aromatic Carbons: Several signals in the range of δ 125-140 ppm.

-

Quaternary Carbon (-C(OH)-): A signal around δ 75-80 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

-

Acetyl Methyl Carbon (-COCH₃): A signal around δ 25-30 ppm.

-

Methyl Carbon (-C(OH)CH₃): A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1710-1725 cm⁻¹, corresponding to the ketone carbonyl group.

-

C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Medium to strong bands just below 3000 cm⁻¹.

-

C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve:

-

α-Cleavage: Cleavage of the bond between the carbonyl carbon and the quaternary carbon, leading to fragment ions such as [CH₃CO]⁺ (m/z = 43) and [C₁₀H₁₁O]⁺ (m/z = 135).

-

Loss of Water: Dehydration from the molecular ion, resulting in a peak at m/z = 160.

-

Benzylic Cleavage: Fragmentation at the benzylic position, leading to the formation of the benzyl cation [C₇H₇]⁺ (m/z = 91).

Reactivity and Stability

3-Hydroxy-3-methyl-4-phenylbutan-2-one possesses two key reactive centers: the hydroxyl group and the carbonyl group. Its reactivity is characteristic of α-hydroxy ketones.

-

Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions. However, strong oxidizing agents can lead to cleavage of the carbon-carbon bond between the carbonyl and the hydroxyl-bearing carbon.

-

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would result in the formation of 3-methyl-4-phenylbutane-2,3-diol.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions such as esterification and etherification.

-

α-Ketol Rearrangement: Under acidic or basic conditions, α-hydroxy ketones can undergo rearrangement.[5] For this particular molecule, this could potentially involve migration of the benzyl group or the methyl group, leading to isomeric products. The stability of the potential carbocation intermediates would influence the migratory aptitude of these groups.[5]

-

Stability: The compound is expected to be relatively stable under neutral conditions. Strong acidic or basic conditions, as well as high temperatures, may promote dehydration or rearrangement reactions.

Potential Applications

While specific applications for 3-Hydroxy-3-methyl-4-phenylbutan-2-one are not widely documented, its structural motifs suggest potential utility in several areas of chemical research:

-

Pharmaceutical Synthesis: The α-hydroxy ketone functionality is a key pharmacophore in various biologically active molecules. This compound could serve as a chiral building block for the synthesis of more complex drug candidates.

-

Flavor and Fragrance Industry: Structurally related phenylbutanones are known for their pleasant aromas.[2] Further investigation may reveal interesting organoleptic properties for this compound.

-

Asymmetric Catalysis: The chiral diol that can be derived from this molecule could potentially be used as a chiral ligand in asymmetric catalysis.

Conclusion

3-Hydroxy-3-methyl-4-phenylbutan-2-one is a molecule with interesting structural features that suggest a range of potential chemical transformations and applications. Although detailed experimental data is currently limited, this guide provides a solid foundation for researchers by combining predicted properties with established chemical principles. Further experimental investigation into the synthesis, properties, and reactivity of this compound is warranted to fully explore its potential in various scientific disciplines.

References

- Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Reagent-controlled asymmetric oxidation of tri- and tetrasubstituted ketone enolate anions. Journal of the American Chemical Society, 112(18), 6679–6690.

-

PubChem. (n.d.). 3-Hydroxy-4-phenylbutan-2-one. Retrieved from [Link]

- Maruoka, K., & Kano, T. (2007). The asymmetric direct aldol reaction using a chiral phase-transfer catalyst.

-

Wikipedia. (2023). α-Ketol rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method.

-

PubChem. (n.d.). 3-Hydroxy-3-methyl-4-phenylbutan-2-one. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxy-4-phenylbutan-2-one (HMDB0032336). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 3-Hydroxy-3-methyl-4-phenylbutan-2-one

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is the bedrock of all chemical and pharmaceutical research. It ensures reproducibility, informs mechanistic understanding, and is a prerequisite for regulatory approval. This guide provides an in-depth, methodology-driven walkthrough for the complete structural elucidation of 3-Hydroxy-3-methyl-4-phenylbutan-2-one. Moving beyond a simple recitation of data, this document illuminates the strategic rationale behind the selection of analytical techniques and the logical process of piecing together spectroscopic evidence. We will employ a multi-technique approach, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each step is designed as a self-validating system, ensuring that the final proposed structure is supported by a robust and interconnected web of empirical data.

Initial Assessment: Molecular Formula and Degrees of Unsaturation

Before any spectral analysis, the molecular formula provides the fundamental building blocks and constraints of the structure. For the target compound, 3-Hydroxy-3-methyl-4-phenylbutan-2-one, the molecular formula is C₁₁H₁₄O₂.[1] This corresponds to a molecular weight of approximately 178.23 g/mol .[1]

The first critical calculation is the Degree of Unsaturation (DoU), which reveals the total number of rings and/or π-bonds within the molecule.

-

Formula: DoU = C + 1 - (H/2)

-

Calculation: DoU = 11 + 1 - (14/2) = 12 - 7 = 5

A DoU of 5 is highly indicative of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) plus one additional double bond. Given the compound's name includes "-2-one," this fifth degree of unsaturation is logically assigned to a carbonyl (C=O) group.

Functional Group Identification via Infrared (IR) Spectroscopy

Causality of Experimental Choice: IR spectroscopy is the ideal first-line technique for rapidly identifying the primary functional groups present. Its speed and sensitivity to bond vibrations provide a quick, qualitative scaffold upon which to build a more detailed structural picture.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.

-

Sample Application: Apply a single drop of the neat liquid sample directly onto the center of the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve an adequate signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and peak picking.

Expected Spectral Features and Interpretation:

-

~3400 cm⁻¹ (broad): A broad absorption in this region is a classic indicator of an O-H stretching vibration from a hydroxyl group. The broadening is a result of intermolecular hydrogen bonding.

-

~3030 cm⁻¹ (medium, sharp): Absorptions above 3000 cm⁻¹ are characteristic of C-H stretching from sp²-hybridized carbons, confirming the presence of the aromatic ring.

-

~2970 cm⁻¹ (medium, sharp): Absorptions just below 3000 cm⁻¹ correspond to C-H stretching from sp³-hybridized carbons in the aliphatic portions of the molecule.

-

~1710 cm⁻¹ (strong, sharp): This is a highly diagnostic absorption for the C=O stretch of a saturated, aliphatic ketone.[2][3] Its intensity is a direct result of the large change in dipole moment during the vibration.

-

~1600 & ~1495 cm⁻¹ (medium): These peaks are characteristic of C=C stretching vibrations within the aromatic ring.

The IR spectrum provides direct, compelling evidence for the three core functional units suggested by the name and DoU: a hydroxyl group, a ketone carbonyl, and a phenyl ring.

Molecular Weight and Fragmentation via Mass Spectrometry (MS)

Causality of Experimental Choice: Mass spectrometry serves two primary purposes: it provides the most accurate confirmation of the molecular weight and, through analysis of fragmentation patterns, reveals the connectivity of the molecule's constituent parts. Electron Ionization (EI) is chosen for its ability to induce reproducible and well-documented fragmentation pathways.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation: Prepare a dilute solution of the analyte (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the sample into the GC. Use a standard nonpolar column (e.g., DB-5ms) and a temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure the compound is well-separated and elutes as a sharp peak.

-

Ionization: As the compound elutes from the GC column, it enters the MS source where it is bombarded with a 70 eV electron beam.

-

Mass Analysis: The resulting charged fragments are separated by a quadrupole mass analyzer and detected.

Data Interpretation:

-

Molecular Ion (M⁺•): The spectrum should exhibit a clear molecular ion peak at an m/z of 178, confirming the molecular formula C₁₁H₁₄O₂.

-

Key Fragmentation Pathways: The structure contains several logical points for bond cleavage, particularly alpha-cleavage relative to the carbonyl group and the benzylic position.

| m/z | Proposed Fragment | Structure | Rationale |

| 178 | [M]⁺• | [C₁₁H₁₄O₂]⁺• | Molecular Ion |

| 163 | [M - CH₃]⁺ | [C₁₀H₁₁O₂]⁺ | Loss of a methyl radical from the tertiary carbon. |

| 135 | [M - COCH₃]⁺ | [C₈H₉O]⁺ | α-cleavage, loss of the acetyl radical. |

| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ | Benzylic cleavage to form the highly stable tropylium ion. This is often a very prominent peak. |

| 43 | [C₂H₃O]⁺ | [CH₃CO]⁺ | α-cleavage, formation of the acylium ion. This is typically the base peak for methyl ketones.[4] |

The fragmentation pattern provides powerful evidence for the core structural components: a methyl ketone (loss of m/z 43), a benzyl group (presence of m/z 91), and their proposed connectivity.

Caption: Key fragmentation pathways for 3-Hydroxy-3-methyl-4-phenylbutan-2-one in EI-MS.

Definitive Structure Determination by NMR Spectroscopy

Causality of Experimental Choice: While IR and MS identify pieces of the puzzle, NMR spectroscopy reveals precisely how they are connected. A full suite of 1D and 2D NMR experiments provides an unambiguous, atom-by-atom map of the molecular structure.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion. Shim the instrument to achieve high magnetic field homogeneity.

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra.

-

2D Spectra Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC experiments. Ensure sufficient relaxation delays and acquisition times to capture all relevant correlations, especially for quaternary carbons in the HMBC.

¹H NMR: The Proton Environment

The ¹H NMR spectrum maps the unique proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.35 - 7.20 | Multiplet | 5H | Phenyl (C₆H ₅) | Typical chemical shift for protons on a monosubstituted benzene ring. |

| ~3.50 | Broad Singlet | 1H | Hydroxyl (OH ) | Labile proton, chemical shift is concentration-dependent. Disappears upon D₂O shake. |

| 3.05 & 2.95 | AB quartet (d, d) | 2H | Methylene (CH ₂) | These protons are diastereotopic due to the adjacent C3 chiral center, making them non-equivalent.[5] They split each other (geminal coupling) and appear as two distinct doublets. |

| 2.15 | Singlet | 3H | Acetyl (CH ₃CO) | Deshielded by the adjacent carbonyl group. No adjacent protons to couple with. |

| 1.30 | Singlet | 3H | Tertiary Methyl (CCH ₃) | Shielded aliphatic methyl group. No adjacent protons to couple with. |

¹³C NMR and DEPT-135: The Carbon Skeleton

The ¹³C and DEPT spectra provide a census of the carbon atoms, classified by type (CH₃, CH₂, CH, C).

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~212.0 | Absent | C =O (C2) | Highly deshielded chemical shift characteristic of a ketone carbonyl. |

| ~137.5 | Absent | Phenyl-C (ipso) | Quaternary aromatic carbon attached to the aliphatic chain. |

| ~130.0 | Positive | Phenyl-C H (ortho) | Aromatic methine carbons. |

| ~128.5 | Positive | Phenyl-C H (meta) | Aromatic methine carbons. |

| ~126.8 | Positive | Phenyl-C H (para) | Aromatic methine carbon. |

| ~75.0 | Absent | C -OH (C3) | Quaternary carbon attached to the electronegative oxygen. |

| ~49.0 | Negative | C H₂ (C4) | Aliphatic methylene carbon, appears as a negative peak in DEPT-135. |

| ~26.5 | Positive | C H₃CO (C1) | Acetyl methyl carbon. |

| ~24.0 | Positive | C-C H₃ | Tertiary methyl carbon attached to C3. |

2D NMR: Connecting the Pieces

While 1D NMR suggests the fragments, 2D NMR provides the definitive connections.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, confirming the assignments made in the 1D spectra.

Caption: Key one-bond ¹H-¹³C correlations confirmed by the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is the crucial experiment for establishing the final structure, as it reveals 2- and 3-bond correlations between protons and carbons, effectively linking the isolated spin systems.

Key HMBC Correlations:

-

Protons of the Acetyl Methyl (H1, δ ~2.15): Show a strong correlation to the carbonyl carbon (C2, δ ~212.0) and the quaternary alcohol carbon (C3, δ ~75.0) . This definitively places the acetyl group next to the tertiary alcohol center.

-

Protons of the Tertiary Methyl (on C3, δ ~1.30): Correlate to the quaternary alcohol carbon (C3, δ ~75.0) , the carbonyl carbon (C2, δ ~212.0) , and the methylene carbon (C4, δ ~49.0) . This confirms this methyl group is also attached to C3.

-

Protons of the Methylene group (H4, δ ~3.0): Show correlations to the quaternary alcohol carbon (C3, δ ~75.0) and the aromatic ipso-carbon (δ ~137.5) . This provides the final link, connecting the aliphatic chain to the phenyl ring.

Caption: Logical workflow for the structural elucidation of the target molecule.

References

-

The Good Scents Company. (n.d.). 3-hydroxy-4-phenyl-2-butanone. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-3-methyl-4-phenylbutan-2-one. Retrieved from [Link]

-

NIST. (n.d.). 3-hydroxy-4-phenyl-2-butanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-phenylbutan-2-one. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for 3-Hydroxy-4-phenylbutan-2-one (HMDB0032336). Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Supporting Information: β-Hydroxy Ketones Prepared by Regioselective Hydroacylation. Retrieved from [Link]

- Wiley Online Library. (2011). Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone. Flavour and Fragrance Journal.

-

YouTube. (2020). 1H NMR: Structural Elucidation I. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

- Google Patents. (2009). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

SpectraBase. (n.d.). (3S)-3-methyl-4-phenyl-2-butanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubMed Central. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

- ACS Publications. (1988). Infrared Spectra of Amino-substituted α,β-Unsaturated Ketones. Journal of the American Chemical Society.

-

Chegg.com. (2020). Solved Common Name: 4-Hydroxy-4-phenyl-butan-2-one 1H NMR. Retrieved from [Link]

-

ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 3-hydroxybutanone. Retrieved from [Link]

Sources

- 1. 3-Hydroxy-3-methyl-4-phenylbutan-2-one | C11H14O2 | CID 13308253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. mass spectrum of 3-hydroxybutanone C4H8O2 CH3COCH(OH)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of acetoin image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 3-Hydroxy-3-methyl-4-phenylbutan-2-one (CAS Number 54123-76-1)

A Note to the Researcher: Publicly available, in-depth scientific literature specifically detailing the synthesis, biological activity, and drug development applications of 3-Hydroxy-3-methyl-4-phenylbutan-2-one with CAS number 54123-76-1 is limited. This guide synthesizes the available technical data for this specific molecule and provides broader context based on the well-established chemistry and pharmacological relevance of its core structural motifs: the α-hydroxy ketone and the phenylbutanone framework. This approach aims to equip researchers with both the concrete knowledge available for the target compound and a foundational understanding of its chemical class to inform future research and development.

Introduction

3-Hydroxy-3-methyl-4-phenylbutan-2-one is a member of the alkylbenzene class of organic compounds.[1] Its structure, featuring a tertiary alcohol adjacent to a ketone (an α-hydroxy ketone), and a phenyl group, suggests potential for investigation in medicinal chemistry and materials science. The α-hydroxy ketone motif is a key feature in numerous biologically active molecules and a valuable synthon in organic chemistry. Similarly, phenyl-substituted butanones are recognized for a range of pharmacological activities.[2]

This guide provides a consolidated overview of the known physicochemical properties, safety and handling information, and analytical characterization of 3-Hydroxy-3-methyl-4-phenylbutan-2-one. Furthermore, it explores the synthesis and potential applications of structurally related compounds to offer a predictive context for the utility of this specific molecule.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 3-Hydroxy-3-methyl-4-phenylbutan-2-one is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 54123-76-1 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| IUPAC Name | 3-hydroxy-3-methyl-4-phenylbutan-2-one | [1] |

| Appearance | Not explicitly stated for this CAS number; related compounds are pale yellow to yellow clear liquids. | [3] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Synthesis and Manufacturing

Illustrative Synthesis of a Chiral Tertiary α-Hydroxy Ketone

The following is a generalized workflow for the synthesis of a chiral tertiary α-hydroxy ketone, which could be adapted for the synthesis of 3-Hydroxy-3-methyl-4-phenylbutan-2-one.

Step 1: Asymmetric Decarboxylative Chlorination

A β-ketocarboxylic acid is subjected to enantioselective decarboxylative chlorination in the presence of a chiral primary amine catalyst to yield an optically active tertiary α-chloroketone.[4]

Step 2: Nucleophilic Substitution

The resulting α-chloroketone undergoes nucleophilic substitution with a hydroxide source, such as tetrabutylammonium hydroxide, to produce the corresponding α-hydroxy ketone without significant loss of enantiopurity.[4]

Caption: Generalized synthetic workflow for chiral tertiary α-hydroxy ketones.

Analytical Characterization

The characterization of 3-Hydroxy-3-methyl-4-phenylbutan-2-one would rely on standard analytical techniques to confirm its identity, purity, and structure.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique would confirm the molecular weight and provide fragmentation patterns useful for structural confirmation.[5][6]

-

Infrared (IR) Spectroscopy: Would identify key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) stretches.

Chromatographic Methods

-

Gas Chromatography (GC): Can be used to assess the purity of the compound and, when coupled with a chiral stationary phase, to separate enantiomers.

-

High-Performance Liquid Chromatography (HPLC): Useful for purity assessment and can also be adapted for chiral separations.

Caption: Standard analytical workflow for the characterization of an organic compound.

Applications in Research and Drug Development (A Predictive Outlook)

While no specific biological activities or drug development applications are documented for 3-Hydroxy-3-methyl-4-phenylbutan-2-one, its structural components are present in many pharmacologically active compounds.

-

α-Hydroxy Ketones: This moiety is a key structural feature in a variety of natural products and synthetic compounds with diverse biological activities. They are also valuable intermediates in the synthesis of other important molecules, such as α-amino ketones, which are present in several approved drugs.[7]

-

Phenyl-Substituted Ketones: This class of compounds has been investigated for a wide range of therapeutic applications, including hepatoprotective, anti-inflammatory, antimicrobial, antidiabetic, and anticancer activities.[2] The phenyl ring can engage in various interactions with biological targets, and its substitution pattern can be modified to modulate pharmacological properties.

Given these precedents, 3-Hydroxy-3-methyl-4-phenylbutan-2-one could be a candidate for screening in various biological assays to explore its potential therapeutic utility.

Safety and Handling

Based on available Safety Data Sheets (SDS), 3-Hydroxy-3-methyl-4-phenylbutan-2-one is intended for research and development purposes only and is not for medicinal, household, or other uses.[8]

Hazard Identification

While comprehensive toxicological data is not available, general GHS classifications for similar compounds suggest the following potential hazards:

-

Skin irritation

-

Serious eye irritation/damage

-

May cause respiratory irritation[9]

Recommended Handling Procedures

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

First Aid Measures

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

-

In case of skin contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[8]

-

In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[8]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a doctor.

Conclusion

3-Hydroxy-3-methyl-4-phenylbutan-2-one (CAS 54123-76-1) is a chemical entity with well-defined physicochemical properties but a notable absence of in-depth research into its synthesis and biological applications. The structural motifs it possesses, namely the α-hydroxy ketone and phenylbutanone core, are of significant interest in medicinal chemistry. This guide has provided the available factual data for this compound and offered a predictive context for its potential utility based on the known properties of its chemical class. Further research is warranted to elucidate the synthetic pathways to this molecule and to explore its pharmacological and toxicological profiles to determine its potential as a lead compound in drug discovery or for other chemical applications.

References

Sources

- 1. US20110065962A1 - Process for the preparation of aromatic alpha-hydroxy ketones - Google Patents [patents.google.com]

- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. batongchemical.com [batongchemical.com]

- 4. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]

- 7. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 8. lookchem.com [lookchem.com]

- 9. iris.unito.it [iris.unito.it]

An In-Depth Technical Guide to the Stereoisomers of 3-Hydroxy-3-methyl-4-phenylbutan-2-one: Synthesis, Separation, and Characterization for Drug Development Professionals

Introduction: The Critical Role of Stereochemistry in Modern Drug Development

In the landscape of contemporary pharmaceutical research, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount consideration. The biological systems with which drugs interact are inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars. Consequently, the stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to adverse effects. The case of Chloramphenicol, where only the D-(-)-Threo isomer is a potent antibiotic, serves as a classic example of this principle.[1] Therefore, the ability to selectively synthesize and analyze individual stereoisomers is not merely an academic exercise but a regulatory and safety imperative in the development of new chemical entities.

This guide focuses on the stereoisomers of 3-hydroxy-3-methyl-4-phenylbutan-2-one, an α-hydroxy ketone with a quaternary stereocenter. While specific biological activities for its enantiomers are not yet extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Molecules with such features are valuable chiral building blocks in the synthesis of more complex bioactive compounds.[2] This document will provide a comprehensive overview of the stereochemistry of 3-hydroxy-3-methyl-4-phenylbutan-2-one, propose detailed methodologies for its stereoselective synthesis and chiral separation, and discuss the analytical techniques for the characterization of its enantiomers. The principles and protocols outlined herein are designed to be broadly applicable to the study of chiral α-hydroxy ketones.

Molecular Structure and Stereoisomerism

3-Hydroxy-3-methyl-4-phenylbutan-2-one possesses a single chiral center at the C3 carbon, which is a quaternary carbon bonded to a hydroxyl group, a methyl group, an acetyl group, and a benzyl group.[3] Due to this single stereocenter, the molecule exists as a pair of enantiomers: (R)-3-hydroxy-3-methyl-4-phenylbutan-2-one and (S)-3-hydroxy-3-methyl-4-phenylbutan-2-one. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

Caption: The enantiomers of 3-hydroxy-3-methyl-4-phenylbutan-2-one.

The differential interaction of these enantiomers with chiral biological targets, such as enzymes and receptors, is the basis for their potentially distinct pharmacological activities.[4][5]

Stereoselective Synthesis: A Proposed Methodology

While specific literature on the asymmetric synthesis of 3-hydroxy-3-methyl-4-phenylbutan-2-one is scarce, a highly enantioselective synthesis of the closely related analog, 3-hydroxy-4-phenylbutan-2-one, has been reported.[6][7] This methodology, involving an asymmetric epoxidation followed by hydrogenolysis, can be adapted to furnish the desired tertiary α-hydroxy ketone. An alternative approach involves the asymmetric α-hydroxylation of a suitable ketone precursor.[8]

Here, we propose a robust, two-step synthetic sequence for the preparation of the enantiomers of 3-hydroxy-3-methyl-4-phenylbutan-2-one, based on established methods for the synthesis of chiral tertiary α-hydroxy ketones.[9][10]

Caption: Proposed workflow for the asymmetric synthesis.

Step 1: Asymmetric Decarboxylative Chlorination

This step aims to create the chiral α-chloro ketone intermediate with high enantiopurity.

-

Reactants:

-

2-methyl-2-(phenylacetyl)-malonic acid (or a suitable β-ketocarboxylic acid precursor)

-

Chiral primary amine catalyst (e.g., a derivative of cinchona alkaloid)

-

Chlorinating agent (e.g., N-chlorosuccinimide, NCS)

-

Anhydrous solvent (e.g., dichloromethane, DCM)

-

-

Protocol:

-

To a stirred solution of the β-ketocarboxylic acid in anhydrous DCM at -20 °C, add the chiral primary amine catalyst (10 mol%).

-

After stirring for 10 minutes, add NCS (1.2 equivalents) in one portion.

-

Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched α-chloroketone.

-

Step 2: Nucleophilic Substitution with Hydroxide

This step involves the substitution of the chlorine atom with a hydroxyl group to yield the final product.

-

Reactants:

-

Enantiomerically enriched α-chloroketone from Step 1

-

Tetrabutylammonium hydroxide (TBAOH)

-

Solvent (e.g., a mixture of tetrahydrofuran (THF) and water)

-

-

Protocol:

-

Dissolve the α-chloroketone in a 1:1 mixture of THF and water.

-

Cool the solution to 0 °C and add TBAOH (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by flash column chromatography to obtain the enantiomerically pure 3-hydroxy-3-methyl-4-phenylbutan-2-one.

-

Chiral Separation and Analysis

For the analysis of the enantiomeric purity of the synthesized product and for the preparative separation of a racemic mixture, chiral high-performance liquid chromatography (HPLC) is the method of choice.[11] Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of a wide range of chiral compounds, including ketones.[12]

Caption: Workflow for the chiral separation of enantiomers.

Proposed Chiral HPLC Method

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

-

Column:

-

A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H.

-

-

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation.

-

-

Flow Rate:

-

1.0 mL/min

-

-

Column Temperature:

-

25 °C

-

-

Detection Wavelength:

-

254 nm

-

-

Injection Volume:

-

10 µL

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Data Presentation and Interpretation

The successful separation of the enantiomers will result in two distinct peaks in the chromatogram. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

| Parameter | (R)-enantiomer (hypothetical) | (S)-enantiomer (hypothetical) |

| Retention Time (min) | 8.5 | 10.2 |

| Peak Area | Varies with concentration | Varies with concentration |

| Resolution (Rs) | > 1.5 (between enantiomers) | > 1.5 (between enantiomers) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the synthesized compounds. While standard ¹H and ¹³C NMR spectra will confirm the overall structure, they will be identical for both enantiomers. To differentiate between enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent can be employed.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Based on the structure and data from similar compounds, the following proton NMR signals are anticipated:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | m | 5H | Phenyl protons |

| ~3.80 | s | 1H | -OH |

| ~3.00 | s | 2H | -CH₂-Ph |

| ~2.20 | s | 3H | -C(O)CH₃ |

| ~1.40 | s | 3H | -C(OH)CH₃ |

Note: The exact chemical shifts may vary.

Conclusion and Future Outlook

This guide has provided a comprehensive technical framework for the stereoselective synthesis, separation, and characterization of the enantiomers of 3-hydroxy-3-methyl-4-phenylbutan-2-one. While direct experimental data for this specific molecule is limited, the proposed methodologies are grounded in well-established chemical principles and successful applications to analogous compounds. For researchers and drug development professionals, the protocols outlined herein offer a robust starting point for the preparation and analysis of these chiral building blocks.

The next logical step in the investigation of these stereoisomers would be the evaluation of their differential biological activities. This would involve a suite of in vitro and in vivo assays to probe their interactions with relevant biological targets. Such studies are essential to unlock the full therapeutic potential of chiral molecules and to ensure the development of safer and more effective medicines.

References

- Liang, S., Sun, B., Tian, H., Wang, Y., & Sun, Y. (2013). A highly enantioselective synthesis of the odorant, 3-hydroxy-4-phenylbutan-2-one. Journal of Chemical Research, 17(2), 105-106.

- Vicario, J. L., Badía, D., & Carrillo, L. (2012). α-Hydroxy ketones as useful templates in asymmetric reactions. Chemical Society Reviews, 41(10), 3896-3909.

- Trost, B. M., & Cramer, N. (2006). Stereospecific Construction of Quaternary Carbon Stereocenters from Quaternary Carbon Stereocenters. Journal of the American Chemical Society, 128(15), 4996–4997.

- Uraguchi, D., Kizu, T., & Ooi, T. (2013). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Organic Letters, 15(16), 4086–4089.

- Swindell, C. S., & Fan, W. (1996). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. In Organic Reactions (pp. 1-194). John Wiley & Sons, Inc.

- Tian, H. Y., Sun, B. G., & Li, J. (2011). Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone. Flavour and Fragrance Journal, 26(4), 244-248.

- Maruoka, K., & Ooi, T. (2003). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Chemical Reviews, 103(8), 3013-3028.

-

Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

- Ares, A. M., Bernal, J., Janvier, A., & Toribio, L. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis.

-

PubChem. (n.d.). 3-Hydroxy-3-methyl-4-phenylbutan-2-one. Retrieved from [Link]

- Domínguez de María, P., & Rebolledo, F. (2009). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research, 42(5), 695–705.

-

PubChem. (n.d.). 3-Hydroxy-4-phenylbutan-2-one. Retrieved from [Link]

- Fu, G. C. (2008). A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes.

- Sephton, M. A., et al. (2010). Electronic Supplementary Information.

- Google Patents. (n.d.). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.

- Iaria, C., et al. (2023).

-

University of Calgary. (n.d.). Stereochemistry and Biological Activity of Drugs. Retrieved from [Link]

- Tan, C. J., et al. (2022). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. Molecules, 27(3), 1039.

Sources

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-3-methyl-4-phenylbutan-2-one | C11H14O2 | CID 13308253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 9. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Enigmatic Presence of 3-Hydroxy-3-methyl-4-phenylbutan-2-one in the Plant Kingdom: A Technical Guide for Researchers

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide delves into the current understanding of 3-Hydroxy-3-methyl-4-phenylbutan-2-one, a phenylbutanoid with limited but confirmed natural occurrence in the plant kingdom. While direct research on this specific molecule is nascent, this document synthesizes available data on its chemical properties, known botanical sources, and proposes a putative biosynthetic pathway rooted in the well-established phenylpropanoid cascade. Furthermore, this guide provides field-proven, detailed methodologies for the extraction, isolation, and characterization of this and structurally similar compounds from plant matrices, leveraging advanced analytical techniques. By contextualizing its potential biological activities based on related phenylbutanoids, this paper aims to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to explore the therapeutic and phytochemical potential of this intriguing natural product.

Introduction: Unveiling a Niche Phytochemical

The vast and intricate world of plant secondary metabolites is a cornerstone of natural product chemistry and drug discovery. Among the myriad of molecular scaffolds, phenylbutanoids, characterized by a phenyl ring attached to a four-carbon chain, have garnered significant interest for their diverse biological activities. This guide focuses on a specific, lesser-known member of this class: 3-Hydroxy-3-methyl-4-phenylbutan-2-one.

Currently, the documented natural occurrence of this compound is exceptionally rare, having been reported in the plant species Mimusops elengi, a member of the Sapotaceae family. This limited distribution presents both a challenge and an opportunity for phytochemists and pharmacognosists. The scarcity of data necessitates a deductive approach, drawing upon the broader knowledge of phenylpropanoid biosynthesis and analytical chemistry to illuminate the path for future research. This document serves as a comprehensive resource, providing a logical framework for the investigation of this and similar molecules, from their biogenesis in plants to their potential applications in medicine.

Physicochemical Properties: A Molecular Snapshot

A thorough understanding of the physicochemical properties of 3-Hydroxy-3-methyl-4-phenylbutan-2-one is fundamental for designing effective extraction, isolation, and analytical protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem |

| Molecular Weight | 178.23 g/mol | PubChem |

| IUPAC Name | 3-hydroxy-3-methyl-4-phenylbutan-2-one | PubChem |

| CAS Number | 54123-76-1 | ChemicalBook[1] |

| Appearance | Data not available (predicted to be a viscous liquid or solid) | - |

| Solubility | Data not available (predicted to be soluble in organic solvents like methanol, ethanol, and ethyl acetate, with low solubility in water) | - |

Biosynthesis: A Proposed Pathway

While the precise enzymatic steps leading to 3-Hydroxy-3-methyl-4-phenylbutan-2-one have not been elucidated, its structure strongly suggests an origin within the phenylpropanoid pathway. This pathway is a major route for the biosynthesis of a wide array of plant secondary metabolites, starting from the amino acid L-phenylalanine.[2][3][4]

The initial and committed step in this pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid.[2][5] Subsequent enzymatic modifications, including hydroxylation and methylation, lead to a variety of phenylpropanoid precursors.

The formation of the four-carbon butanone side chain is less common than the three-carbon propenoic acid chain characteristic of many phenylpropanoids. It is hypothesized that its biosynthesis involves the condensation of a C6-C1 unit (derived from phenylalanine) with a C3 unit, likely from the shikimate pathway or a related metabolic route. Subsequent reduction and hydroxylation steps would then yield the final molecule.

Below is a proposed, high-level biosynthetic pathway leading to a phenylbutanoid backbone, which could be further modified to yield 3-Hydroxy-3-methyl-4-phenylbutan-2-one.

Caption: Workflow for the extraction of phenylbutanoids.

Isolation and Purification: Chromatographic Techniques

The concentrated ethyl acetate fraction will be a complex mixture of compounds. Column chromatography is an essential step for the isolation of the target molecule.

Protocol: Column Chromatography and HPLC

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column packed in n-hexane.

-

Dissolve the dried ethyl acetate extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3) and visualizing under UV light (254 nm) and/or with a staining reagent (e.g., vanillin-sulfuric acid).

-

Pool fractions containing the compound of interest based on the TLC profile.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the pooled fractions using preparative or semi-preparative HPLC.

-

A reversed-phase C18 column is recommended.

-

The mobile phase will typically consist of a gradient of water (often with 0.1% formic acid) and acetonitrile or methanol.

-

Monitor the elution profile with a UV detector at a wavelength determined by the UV spectrum of the compound (likely around 254-280 nm).

-

Collect the peak corresponding to 3-Hydroxy-3-methyl-4-phenylbutan-2-one.

-

Characterization and Structural Elucidation

Once a pure compound is isolated, its structure must be unequivocally confirmed using a combination of spectroscopic techniques.

| Technique | Purpose | Expected Observations for 3-Hydroxy-3-methyl-4-phenylbutan-2-one |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₁H₁₄O₂. Fragmentation patterns can provide structural clues. |

| ¹H NMR Spectroscopy | Provides information on the number and types of protons and their connectivity. | Signals corresponding to aromatic protons, a benzylic methylene group, a methyl group adjacent to a carbonyl, a tertiary methyl group, and a hydroxyl proton. |

| ¹³C NMR Spectroscopy | Provides information on the number and types of carbon atoms. | Resonances for aromatic carbons, a carbonyl carbon, a carbon bearing a hydroxyl group, and methyl carbons. |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | Characteristic absorption bands for a hydroxyl group (broad, ~3400 cm⁻¹), a carbonyl group (~1710 cm⁻¹), and aromatic C-H bonds. |

Potential Biological Activities and Therapeutic Relevance

While direct pharmacological studies on 3-Hydroxy-3-methyl-4-phenylbutan-2-one are not yet available in the public domain, the biological activities of structurally related phenylbutanoids provide a strong rationale for its investigation. Phenylbutanoids isolated from various plants, particularly from the Zingiberaceae family, have demonstrated a range of promising biological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. [6] For instance, certain phenylbutanoids from Zingiber cassumunar have shown inhibitory effects on nitric oxide (NO) production, which is a key mediator in inflammation. The presence of a hydroxyl group and a phenyl ring in 3-Hydroxy-3-methyl-4-phenylbutan-2-one suggests that it may also possess antioxidant properties by acting as a free radical scavenger.

The structural similarity to other bioactive small molecules makes it a compelling candidate for screening in various disease models, including those for inflammatory disorders, neurodegenerative diseases, and cancer.

Future Directions and Conclusion

The study of 3-Hydroxy-3-methyl-4-phenylbutan-2-one is in its infancy. This technical guide provides a roadmap for researchers to navigate the exploration of this rare natural product. Key future research directions should include:

-

Screening of a wider range of plant species to identify new natural sources of this compound.

-

Elucidation of the complete biosynthetic pathway through isotopic labeling studies and enzymatic assays.

-

Comprehensive evaluation of its biological activities through a battery of in vitro and in vivo assays.

-

Synthesis of analogs to establish structure-activity relationships and optimize its therapeutic potential.

References

-

Wikipedia. (n.d.). Phenylalanine ammonia-lyase. Retrieved from [Link]

- MacDonald, J., & D'Auria, J. C. (2022). Phenylalanine ammonia-lyase: The core regulator of plant carbon metabolic flux redistribution—From molecular mechanisms and growth modulation to stress adaptability. International Journal of Molecular Sciences, 23(15), 8539.

- Jiang, J., et al. (2016). Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering. RSC Advances, 6(81), 77693-77704.

- Levy, A., et al. (2022). Phenylalanine ammonia lyase (PAL): From discovery to enzyme substitution therapy for phenylketonuria. Molecular Genetics and Metabolism, 136(4), 263-269.

-

PubChem. (n.d.). 3-Hydroxy-3-methyl-4-phenylbutan-2-one. Retrieved from [Link]

- Panichayupakaranant, P., & Tewtrakul, S. (2012). Preparation of phenylbutanoid-rich Zingiber cassumunar extracts and simultaneous HPLC analysis of phenylbutanoids. Planta Medica, 78(11), 1281-1285.

- Masuda, T., et al. (2022). Chemical Structures of Phenylbutanoids From Rhizomes of Zingiber cassumunar.

- Jantan, I., et al. (2003). Phenylbutanoids from the rhizomes of Zingiber cassumunar. Phytochemistry, 64(8), 1321-1324.

Sources

- 1. Colocalization of l-Phenylalanine Ammonia-Lyase and Cinnamate 4-Hydroxylase for Metabolic Channeling in Phenylpropanoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 3. Phenylalanine Ammonia-Lyase: A Core Regulator of Plant Carbon Metabolic Flux Redistribution—From Molecular Mechanisms and Growth Modulation to Stress Adaptability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Spectroscopic Guide to 3-Hydroxy-3-methyl-4-phenylbutan-2-one: Elucidating Molecular Structure through NMR, IR, and MS

This technical guide provides a comprehensive analysis of the spectroscopic data for the tertiary ketol, 3-Hydroxy-3-methyl-4-phenylbutan-2-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this specific molecule. Our focus extends beyond mere data presentation to offer insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for spectroscopic analysis.

Introduction: The Significance of Spectroscopic Analysis

In the realm of chemical and pharmaceutical sciences, the precise elucidation of a molecule's three-dimensional structure is paramount. Spectroscopic techniques are the cornerstone of this endeavor, offering a non-destructive window into the atomic and molecular framework. For a compound such as 3-Hydroxy-3-methyl-4-phenylbutan-2-one, which possesses a stereocenter and multiple functional groups, a multi-faceted spectroscopic approach is essential for unambiguous characterization. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data, both from available database entries and predictive models, to construct a detailed portrait of the molecule.

Molecular Structure and Spectroscopic Overview

3-Hydroxy-3-methyl-4-phenylbutan-2-one (C₁₁H₁₄O₂) is a tertiary α-hydroxy ketone. Its structure, confirmed by its IUPAC name and PubChem entry (CID 13308253), features a phenyl group, a methylene group, a quaternary carbon bearing a hydroxyl group and a methyl group, and an acetyl group[1]. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

// Atom nodes C1 [label="C1(H3)", pos="0,1.5!"]; C2 [label="C2(=O)", pos="0,0!"]; C3 [label="C3(-OH)", pos="1.5,0!"]; C4 [label="C4(H2)", pos="3,0!"]; C5 [label="C5", pos="4.5,0!"]; C6 [label="C6(H)", pos="5.25,0.75!"]; C7 [label="C7(H)", pos="6,0!"]; C8 [label="C8(H)", pos="5.25,-0.75!"]; C9 [label="C9(H)", pos="4.5,-1.5!"]; C10 [label="C10(H)", pos="3.75,-0.75!"]; C11 [label="C11(H3)", pos="1.5,1.5!"]; O1 [label="O", pos="-0.75,-0.75!"]; O2 [label="OH", pos="1.5,-1!"];

// Bonds C1 -- C2; C2 -- O1 [style=bold]; C2 -- C3; C3 -- C11; C3 -- O2; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5; }

Figure 1: Structure of 3-Hydroxy-3-methyl-4-phenylbutan-2-one.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

1.1: ¹H NMR Spectroscopy: Proton Environments and Coupling

The ¹H NMR spectrum of 3-Hydroxy-3-methyl-4-phenylbutan-2-one is predicted to show five distinct signals, corresponding to the five non-equivalent proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for 3-Hydroxy-3-methyl-4-phenylbutan-2-one

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl (H-Ar) | ~7.2-7.4 | Multiplet | 5H | Aromatic protons in a monosubstituted benzene ring. |

| Methylene (CH₂) | ~2.9 | Singlet | 2H | Protons on the carbon adjacent to the phenyl group and the quaternary carbon. No adjacent protons to couple with. |

| Acetyl (CH₃) | ~2.2 | Singlet | 3H | Methyl protons adjacent to a carbonyl group. |

| Methyl (CH₃) | ~1.3 | Singlet | 3H | Methyl protons on the quaternary carbon. |

| Hydroxyl (OH) | Variable | Singlet (broad) | 1H | The chemical shift is concentration and solvent dependent. |

Causality Behind Chemical Shifts: The deshielding of the aromatic protons is due to the ring current effect of the benzene ring. The acetyl methyl protons are deshielded by the electron-withdrawing carbonyl group. The methylene protons are influenced by both the aromatic ring and the quaternary center. The methyl group on the quaternary carbon is in a relatively shielded environment.

1.2: ¹³C NMR Spectroscopy: Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on available data for this compound, the following chemical shifts are expected[1].

Table 2: Predicted ¹³C NMR Data for 3-Hydroxy-3-methyl-4-phenylbutan-2-one

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl (C=O) | ~210 | Characteristic for a ketone carbonyl carbon. |

| Quaternary (C-OH) | ~75 | Carbon atom bonded to the hydroxyl group and three other carbons. |

| Aromatic (C-Ar) | ~126-135 | Multiple signals for the aromatic carbons. |

| Methylene (CH₂) | ~45 | Aliphatic methylene carbon. |

| Acetyl (CH₃) | ~27 | Methyl carbon adjacent to the carbonyl group. |

| Methyl (CH₃) | ~24 | Methyl carbon on the quaternary center. |

1.3: Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Hydroxy-3-methyl-4-phenylbutan-2-one in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectra and reference the chemical shifts to the TMS signal.

-

Integrate the ¹H NMR signals.

-

Figure 2: Experimental workflow for NMR analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

2.1: Interpretation of the IR Spectrum

The IR spectrum of 3-Hydroxy-3-methyl-4-phenylbutan-2-one will be dominated by absorptions from the hydroxyl, carbonyl, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for 3-Hydroxy-3-methyl-4-phenylbutan-2-one

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| Hydroxyl (O-H) | 3600-3200 | Stretching | Strong, Broad |

| Carbonyl (C=O) | ~1715 | Stretching | Strong, Sharp |

| Aromatic (C=C) | 1600-1450 | Stretching | Medium to Weak |

| Aromatic (C-H) | 3100-3000 | Stretching | Medium |

| Aliphatic (C-H) | 3000-2850 | Stretching | Medium |

| C-O | 1260-1000 | Stretching | Medium |

Causality Behind Absorptions: The broadness of the O-H stretch is due to hydrogen bonding. The position of the C=O stretch is characteristic of a saturated ketone. The presence of multiple bands in the 1600-1450 cm⁻¹ region is indicative of the aromatic ring.

2.2: Experimental Protocol for FTIR Data Acquisition

Objective: To obtain a high-quality Fourier Transform Infrared (FTIR) spectrum.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with a single-reflection ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

3.1: Interpretation of the Mass Spectrum

The electron ionization (EI) mass spectrum of 3-Hydroxy-3-methyl-4-phenylbutan-2-one is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions. The fragmentation is driven by the presence of the carbonyl and hydroxyl groups, as well as the phenyl ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of 3-Hydroxy-3-methyl-4-phenylbutan-2-one

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 178 | [C₁₁H₁₄O₂]⁺˙ (M⁺˙) | Molecular ion |

| 163 | [M - CH₃]⁺ | Loss of a methyl group (from either C3 or the acetyl group) |

| 135 | [M - C₃H₅O]⁺ | α-cleavage with loss of the acetyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds |

| 43 | [CH₃CO]⁺ | Acylium ion from α-cleavage |

Causality Behind Fragmentation: The most likely fragmentation pathways involve α-cleavage adjacent to the carbonyl group and the hydroxyl group, leading to the formation of stable carbocations or resonance-stabilized ions like the acylium and tropylium ions.

Figure 3: Predicted major fragmentation pathways in EI-MS.

3.2: Experimental Protocol for GC-MS Data Acquisition

Objective: To obtain a mass spectrum and determine the retention time of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup (Gas Chromatography):

-

Use a GC system equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Set an appropriate temperature program for the oven to ensure good separation.

-

Injector temperature: ~250 °C; Carrier gas: Helium.

-

-

Instrument Setup (Mass Spectrometry):

-

Use a mass spectrometer with an electron ionization (EI) source.

-

Ion source temperature: ~230 °C; Electron energy: 70 eV.

-

Scan range: m/z 40-400.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The separated components will elute from the column and enter the mass spectrometer.

-

Data Analysis: Analyze the total ion chromatogram (TIC) to determine the retention time. Extract the mass spectrum corresponding to the chromatographic peak of the target compound.

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural elucidation of 3-Hydroxy-3-methyl-4-phenylbutan-2-one. While experimental data for this specific molecule is not widely published, the analysis of predicted spectra, in conjunction with data from analogous compounds, allows for a confident assignment of its key spectroscopic features. This guide serves as a framework for understanding the fundamental principles of spectroscopic interpretation and highlights the importance of a multi-technique approach in modern chemical analysis.

References

-

PubChem. (n.d.). 3-Hydroxy-3-methyl-4-phenylbutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-3-methyl-4-phenylbutan-2-one from Benzaldehyde

This guide provides a comprehensive overview of the synthesis of 3-hydroxy-3-methyl-4-phenylbutan-2-one, a valuable β-hydroxy ketone intermediate in pharmaceutical and fine chemical synthesis. The primary focus will be on the crossed aldol condensation of benzaldehyde with 2-butanone, offering a detailed mechanistic exploration and a robust experimental protocol. Furthermore, alternative synthetic strategies, including the Grignard and Reformatsky reactions, will be discussed to provide a broader context for researchers and drug development professionals.

Introduction: The Significance of β-Hydroxy Ketones

β-hydroxy ketones are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of more complex molecules. Their bifunctional nature, possessing both a hydroxyl and a carbonyl group, allows for a multitude of subsequent chemical transformations. The target molecule, 3-hydroxy-3-methyl-4-phenylbutan-2-one, incorporates a tertiary alcohol and a ketone, making it a precursor for various biologically active compounds and a key intermediate for the construction of intricate molecular architectures.

Part 1: The Crossed Aldol Condensation Approach

The most direct and atom-economical approach to 3-hydroxy-3-methyl-4-phenylbutan-2-one is the crossed aldol condensation between benzaldehyde and 2-butanone. This reaction leverages the nucleophilic character of an enolate generated from 2-butanone and the electrophilic nature of the benzaldehyde carbonyl carbon.

Mechanistic Insights and Strategic Considerations

The base-catalyzed aldol reaction proceeds through the formation of an enolate ion, which then acts as a nucleophile.[1][2] A critical consideration in the reaction between an aldehyde and a ketone is the prevention of self-condensation of the ketone. Benzaldehyde, lacking α-hydrogens, cannot enolize and thus cannot undergo self-condensation, making it an ideal electrophilic partner in a crossed aldol reaction.[3]

2-Butanone, on the other hand, is an unsymmetrical ketone and can form two different enolates upon deprotonation: the kinetic enolate (at the less substituted α-carbon) and the thermodynamic enolate (at the more substituted α-carbon).

Caption: Formation of kinetic and thermodynamic enolates from 2-butanone.

For the synthesis of 3-hydroxy-3-methyl-4-phenylbutan-2-one, the attack of the thermodynamic enolate of 2-butanone on benzaldehyde is required. The formation of the thermodynamic enolate is favored under conditions of thermodynamic control, typically involving a weaker base and higher temperatures, allowing for equilibration to the more stable enolate.

The subsequent aldol addition reaction is a nucleophilic attack of the enolate on the carbonyl carbon of benzaldehyde, followed by protonation of the resulting alkoxide to yield the β-hydroxy ketone.[4]

Caption: Key steps in the base-catalyzed aldol addition.

A crucial aspect of this synthesis is to control the reaction conditions to favor the formation of the aldol addition product and minimize the subsequent dehydration (condensation) to the α,β-unsaturated ketone. This is typically achieved by maintaining a low reaction temperature.

Experimental Protocol: Base-Catalyzed Aldol Addition

This protocol is designed to favor the formation and isolation of the aldol addition product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzaldehyde | 106.12 | 10.6 g (10.1 mL) | 0.1 |

| 2-Butanone | 72.11 | 21.6 g (26.8 mL) | 0.3 |

| Sodium Hydroxide | 40.00 | 2.0 g | 0.05 |

| Ethanol | 46.07 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated aq. NH4Cl | - | As needed | - |

| Anhydrous MgSO4 | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve sodium hydroxide in ethanol with gentle warming. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Reactants: To the cooled ethanolic NaOH solution, add 2-butanone. Slowly add benzaldehyde dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

-